8-Chloroquinoline-3-sulfonyl chloride

描述

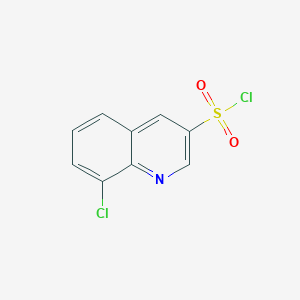

8-Chloroquinoline-3-sulfonyl chloride is a heterocyclic compound featuring a quinoline backbone substituted with a chlorine atom at position 8 and a sulfonyl chloride group at position 3. This dual functionalization makes it a reactive intermediate in organic synthesis, particularly for constructing sulfonamide derivatives in pharmaceuticals and agrochemicals.

Structure

2D Structure

属性

IUPAC Name |

8-chloroquinoline-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NO2S/c10-8-3-1-2-6-4-7(15(11,13)14)5-12-9(6)8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIJBOKSMXBEKPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Starting Material and Core Quinoline Synthesis

From Aniline Derivatives : One approach involves starting from aniline, which undergoes acylation with propionic acid to form N-phenylpropanamide. This intermediate cyclizes to 2-chloro-3-methylquinoline, which can be further reduced and functionalized to obtain methylquinoline derivatives. Although this method is described for 3-methylquinoline-8-sulfonyl chloride, it provides a conceptual basis for quinoline core synthesis with substitution at the 8-position, including chloro substitution.

Direct Use of Quinoline or 8-Chloroquinoline : Industrial methods often start with quinoline or 8-chloroquinoline as the substrate, which is then subjected to sulfonation and chlorination to introduce the sulfonyl chloride group at the 3-position.

Sulfonation Step

Chlorosulfonic Acid Sulfonation : A classical method involves reacting quinoline derivatives with chlorosulfonic acid to introduce the sulfonyl chloride group. For example, 3-methylquinoline can be sulfonated at high temperatures (~140 °C) with chlorosulfonic acid to yield the sulfonyl chloride. However, this method has limitations due to harsh acidic conditions and high temperature, which complicate scale-up and safety.

Sulfonation Followed by Chlorination : Another route involves first sulfonating the quinoline derivative to form the corresponding sulfonic acid, followed by chlorination to convert the sulfonic acid to sulfonyl chloride. This two-step approach can use fuming sulfuric acid or sulfur trioxide for sulfonation, and reagents such as thionyl chloride or phosphorus pentachloride for chlorination.

Chlorination Step

Use of Thionyl Chloride or Phosphorus Pentachloride : Chlorination of quinoline sulfonic acids to sulfonyl chlorides is commonly achieved using thionyl chloride or phosphorus pentachloride. For example, after sulfonation of quinoline, thionyl chloride treatment at moderate temperatures (around 70 °C) converts the sulfonic acid to sulfonyl chloride with high purity and yield (up to 86%).

Bis(trichloromethyl) Carbonate (Triphosgene) Chlorination : An alternative chlorinating agent is bis(trichloromethyl) carbonate, which can be used under milder conditions with organic bases to convert quinoline sulfonic acids into sulfonyl chlorides. This method avoids generation of harmful gases and is suitable for larger scale production due to safer handling.

Representative Preparation Protocols and Data

Detailed Research Findings

Reaction Monitoring and Purity Analysis : Liquid chromatography is routinely used to monitor the reaction progress, showing conversion percentages of quinoline derivatives to sulfonyl chlorides and minimal formation of sulfonic acid by-products.

Optimization of Chlorinating Agent Amount : Excess chlorinating agents can lead to unwanted chlorination on the quinoline ring, producing by-products such as 5-chloroquinoline sulfonyl chlorides. Controlled addition of phosphorus pentachloride below stoichiometric amounts reduces such side reactions and improves selectivity.

Environmental and Safety Considerations : Methods employing bis(trichloromethyl) carbonate avoid strong acids and hazardous gases, aligning with green chemistry principles. Conversely, chlorosulfonic acid methods, while effective, require careful handling due to corrosiveness and generation of HCl gas.

Summary of Key Preparation Methods for this compound

| Method | Starting Material | Sulfonating Agent | Chlorinating Agent | Reaction Conditions | Yield | Purity | Advantages | Disadvantages |

|---|---|---|---|---|---|---|---|---|

| Direct sulfonation with chlorosulfonic acid | 8-Chloroquinoline | Chlorosulfonic acid | In situ | 140 °C, 10 h | Moderate to high | High | Simple, direct | Harsh conditions, scale-up issues |

| Sulfonation + chlorination two-step | 8-Chloroquinoline | Fuming sulfuric acid or SO3 | Thionyl chloride or PCl5 | Sulfonation at moderate temp, chlorination at ~70 °C | 83-86% | >99% | High purity, industrially viable | Multi-step, hazardous reagents |

| Catalytic cyclization + chlorination (for methyl analog) | 2-Aminobenzenesulfonic acid | Propionaldehyde + paraformaldehyde (cyclization) | Bis(trichloromethyl) carbonate + organic base | Mild temp, safer reagents | High (reported for analog) | High | Safer, environmentally friendly | Specific to methylquinoline analog, scalability needs validation |

化学反应分析

Types of Reactions

8-Chloroquinoline-3-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with boronic acids under palladium catalysis.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols.

Catalysts: Palladium catalysts for coupling reactions.

Solvents: Common solvents include dichloromethane, toluene, and ethanol.

Major Products Formed

Sulfonamides: Formed from reactions with amines.

Sulfonates: Formed from reactions with alcohols.

Sulfonothioates: Formed from reactions with thiols.

科学研究应用

Biological Activities

8-Chloroquinoline-3-sulfonyl chloride exhibits a range of biological activities that make it a valuable compound in drug development.

Antimicrobial Properties

Recent studies have shown that compounds derived from 8-chloroquinoline exhibit significant antimicrobial activity. For instance, derivatives have been synthesized and tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In particular, hybrid compounds combining 8-chloroquinoline with known antibiotics like ciprofloxacin have demonstrated enhanced antibacterial efficacy, with minimum inhibitory concentrations (MICs) lower than those of standard treatments .

Antiviral Activity

The antiviral potential of 8-chloroquinoline derivatives is another area of active research. Compounds have been reported to inhibit viral growth effectively, particularly against strains such as H5N1. The activity is influenced by the electronic properties of substituents on the anilide ring, with certain modifications leading to improved lipophilicity and potency .

Anticancer Effects

The anticancer properties of 8-chloroquinoline derivatives have been extensively studied. Compounds have shown promising results in inhibiting the growth of various cancer cell lines, including lung carcinoma (A-549) and cervical carcinoma (HeLa). The structure-activity relationship (SAR) studies indicate that specific substitutions can enhance cytotoxicity while minimizing toxicity to normal cells .

Synthetic Methodologies

The synthesis of this compound typically involves several steps that may include chlorosulfonation and other chemical transformations. Various synthetic routes have been developed to optimize yield and reduce costs.

Chlorosulfonation Process

One common method involves the reaction of quinoline derivatives with chlorosulfonic acid, which introduces the sulfonyl chloride group. This method has been shown to yield high purity products suitable for further functionalization .

Hybridization Techniques

Recent advancements also include hybridization techniques where 8-chloroquinoline is combined with other pharmacologically active agents to create novel compounds with enhanced therapeutic profiles. For example, the synthesis of hybrid molecules combining 8-chloroquinoline with ciprofloxacin has been reported to yield compounds with superior antimicrobial activity .

Case Studies and Research Findings

Several case studies highlight the practical applications of this compound in drug development.

作用机制

The mechanism of action of 8-Chloroquinoline-3-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives. These reactions typically proceed through the nucleophilic attack on the sulfonyl chloride group, resulting in the displacement of the chloride ion . The molecular targets and pathways involved depend on the specific nucleophile and the resulting product.

相似化合物的比较

Structural and Functional Group Variations

The reactivity and applications of sulfonyl chloride-containing quinoline derivatives are heavily influenced by substituent positions and additional functional groups. Below is a comparative analysis:

Table 1: Key Properties of 8-Chloroquinoline-3-sulfonyl Chloride and Analogs

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Applications |

|---|---|---|---|---|

| This compound | C₉H₅Cl₂NO₂S* | ~262.0* | Cl (C8), SO₂Cl (C3) | Synthetic intermediate (inferred) |

| 3-Methylquinoline-8-sulfonyl chloride | C₁₀H₉ClN₂O₂S | 240.7 | CH₃ (C3), SO₂Cl (C8) | Drug discovery, analytical chemistry |

| 4,7-Dichloroquinoline-8-sulfonyl chloride | C₉H₄Cl₃NO₂S | 303.5 | Cl (C4, C7), SO₂Cl (C8) | Organic synthesis (specialized) |

| 8-Chloro-6-fluoro-2H-chromene-3-sulfonyl chloride | C₉H₅Cl₂FO₃S | 283.1 | Cl (C8), F (C6), SO₂Cl (C3), chromene backbone | Undisclosed (likely medicinal chemistry) |

*Inferred based on structural similarity; explicit data unavailable in evidence.

Reactivity and Solubility

- Sulfonyl Chloride Reactivity: All compounds exhibit high electrophilicity due to the SO₂Cl group, enabling nucleophilic substitution (e.g., with amines to form sulfonamides). The position of substituents alters electronic effects: Electron-withdrawing groups (e.g., Cl at C8 in this compound) enhance electrophilicity at the sulfonyl chloride site, favoring reactions under milder conditions compared to methyl-substituted analogs .

- Solubility: 3-Methylquinoline-8-sulfonyl chloride is soluble in polar aprotic solvents (e.g., dichloromethane, acetone) , while halogen-rich analogs like 4,7-dichloroquinoline-8-sulfonyl chloride may exhibit lower solubility due to increased hydrophobicity.

生物活性

8-Chloroquinoline-3-sulfonyl chloride (CAS No. 847727-25-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and other pharmacological properties.

This compound is a derivative of 8-hydroxyquinoline, which is known for its chelating properties and ability to form complexes with various metal ions. The sulfonyl chloride group enhances its reactivity, making it useful in synthesizing various biologically active compounds.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 8-chloroquinoline derivatives. For instance, a study demonstrated that hybrids containing 8-hydroxyquinoline exhibited potent activity against both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains such as Staphylococcus aureus and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values for these compounds were notably lower than those of standard antibiotics, indicating their potential as effective antibacterial agents .

Table 1: Antimicrobial Activity of 8-Chloroquinoline Derivatives

| Compound | Target Bacteria | MIC (mg/mL) | Reference |

|---|---|---|---|

| Hybrid 21 | Staphylococcus aureus | 0.0625 | |

| Hybrid containing 8-HQ | Klebsiella pneumoniae | 0.125 | |

| Novel Triazole Derivative | E. coli | 0.31 |

Anticancer Activity

The anticancer properties of 8-chloroquinoline derivatives have also been investigated. In vitro studies have shown that these compounds can inhibit the growth of various cancer cell lines, including colon adenocarcinoma (HT29) and breast cancer (MCF-7). Notably, some derivatives demonstrated IC50 values in the sub-micromolar range, indicating high potency against cancer cells while exhibiting low toxicity to normal cells .

Case Study: Anticancer Efficacy

A study evaluated a series of quinoline-based compounds for their anticancer activity against multiple cell lines. The results indicated that certain derivatives not only inhibited cell proliferation but also induced apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of signaling pathways related to tumor growth .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Metal Chelation : The ability to chelate metal ions may play a role in its antimicrobial and anticancer activities.

- Enzyme Inhibition : Some derivatives have been shown to inhibit enzymes crucial for bacterial survival and cancer cell proliferation.

- DNA Interaction : Certain compounds may intercalate with DNA, disrupting replication and transcription processes in cancer cells .

常见问题

Q. What strategies mitigate batch-to-batch variability in sulfonation reactions involving this compound?

- Methodological Answer : Implement Design of Experiments (DoE) to optimize reagent stoichiometry (e.g., SO:quinoline molar ratio), reaction time, and temperature. Use in-line FT-IR for real-time monitoring of sulfonation completion. Statistical analysis (ANOVA) of variance sources (e.g., raw material purity) is recommended .

Q. How can 8-chloroquinoline-3-sulfonyl chloride be used as a derivatization agent in analytical chemistry?

- Methodological Answer : Employ it as a pre-column derivatizing agent for amines or hydroxyl groups in HPLC. Optimize derivatization pH (8–9) and reaction time (30–60 min). Validate via spike-recovery experiments and comparison with established methods (e.g., dansyl chloride derivatives) .

Methodological Considerations for Publication

- Experimental Replicability : Follow Beilstein Journal guidelines for documenting synthesis steps, including exact molar ratios, solvent grades, and equipment models .

- Data Contradiction Analysis : Use Bland-Altman plots or Cohen’s kappa to assess inter-lab variability in characterization data .

- Graphical Abstracts : Avoid cluttered chemical structures; prioritize reaction schemes or stability profiles per Med. Chem. Commun. standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。